Lipophilicity (XLogP3) Comparison: 1-(4-Chlorobutyl)piperidin-2-one vs. Parent 2-Piperidone
The N-(4-chlorobutyl) substitution increases calculated lipophilicity by approximately 1.7 log units relative to the parent 2-piperidone scaffold. The target compound's XLogP3 of 1.2 [1] approaches the range considered favorable for passive membrane permeability (LogP 1–3) and significantly exceeds that of unsubstituted 2-piperidone (XLogP = −0.50) [2], which is substantially more hydrophilic and partitions preferentially into aqueous phases. This lipophilicity shift directly impacts organic-phase extractability during workup and may influence the compound's suitability for prodrug strategies requiring moderate membrane transit [3]. No experimental logP or logD data were identified for this compound; all values are computed.
| Evidence Dimension | Calculated octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.2 |
| Comparator Or Baseline | 2-Piperidone (parent): XLogP = −0.50 |
| Quantified Difference | ΔXLogP = +1.7 log units (target is ~50× more lipophilic) |
| Conditions | Computed by XLogP3 algorithm, PubChem release 2024.11.20; no experimental logP available |
Why This Matters
The +1.7 log unit lipophilicity increase predicts superior organic-solvent extractability and potentially enhanced membrane permeability in prodrug applications, reducing aqueous loss during synthetic workup compared to the parent lactam.
- [1] PubChem CID 12855246, Computed Properties: XLogP3 = 1.2. PubChem release 2024.11.20. View Source
- [2] Plantaedb 2-Piperidone entry: XlogP = −0.50, TPSA = 29.10 Ų. Data sourced from PubChem. View Source
- [3] US Patent US8324378B2, Prodrugs and Conjugates of Prenylation Inhibitors. The 4-chlorobutyl-substituted piperidinone was selected as a neutral prodrug precursor specifically to address poor cell membrane passage of charged phosphate-containing farnesyltransferase inhibitors. View Source
